molecular formula C6H12O2 B8061476 4-(Oxiran-2-yl)butan-1-ol

4-(Oxiran-2-yl)butan-1-ol

Cat. No.: B8061476
M. Wt: 116.16 g/mol
InChI Key: RYBPVYPKDOBJQK-UHFFFAOYSA-N
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Description

4-(Oxiran-2-yl)butan-1-ol is an organic compound with the molecular formula C6H12O2. It is a chiral epoxide, which means it contains an oxirane ring (a three-membered cyclic ether) and exhibits chirality, making it an important building block in organic synthesis. This compound is used extensively in the pharmaceutical industry and other fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Oxiran-2-yl)butan-1-ol can be synthesized through various methods. One common approach involves the epoxidation of 5-hexen-1-ol using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures . Another method includes the use of hydrogen peroxide in the presence of a catalyst like sodium carbonate in methanol and water .

Industrial Production Methods

Industrial production of this compound often involves biocatalysis using whole-cell systems expressing styrene monooxygenase. This enzyme catalyzes the epoxidation of alkenes to produce chiral epoxides with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

4-(Oxiran-2-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to open the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions include diols, aldehydes, carboxylic acids, and various functionalized alcohols depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Oxiran-2-yl)butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxiran-2-yl)butan-1-ol involves its ability to undergo ring-opening reactions, which makes it highly reactive and versatile in chemical synthesis. The oxirane ring can be targeted by nucleophiles, leading to the formation of various products. This reactivity is exploited in both synthetic organic chemistry and biocatalysis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxiranyl)-1-butanol
  • 2-Oxiranebutanol
  • 5,6-Epoxyhexanol-1

Uniqueness

4-(Oxiran-2-yl)butan-1-ol is unique due to its high enantiomeric purity when produced via biocatalysis. This high enantiomeric excess is crucial for applications in the pharmaceutical industry, where the chirality of a compound can significantly impact its biological activity and efficacy .

Properties

IUPAC Name

4-(oxiran-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-2-1-3-6-5-8-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPVYPKDOBJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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